
2,4-Difluoro-3-trifluoromethylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H3F5S It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with a thiol group (-SH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluoronitrobenzene with trifluoromethylthiolating agents under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments may be employed to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Difluoro-3-trifluoromethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3-trifluoromethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group and fluorinated aromatic ring. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The fluorinated aromatic ring can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
2,4-Difluorothiophenol: Similar structure but lacks the trifluoromethyl group.
4-Fluorothiophenol: Contains only one fluorine atom and a thiol group.
4-Chlorothiophenol: Contains a chlorine atom instead of fluorine.
Uniqueness: 2,4-Difluoro-3-trifluoromethylbenzenethiol is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H3F5S |
|---|---|
Peso molecular |
214.16 g/mol |
Nombre IUPAC |
2,4-difluoro-3-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H3F5S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H |
Clave InChI |
VZPOEMGLDJHIEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(F)(F)F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



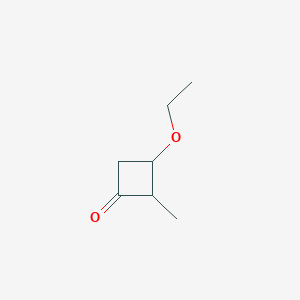
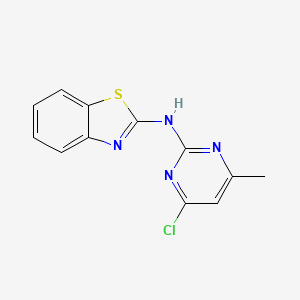

![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
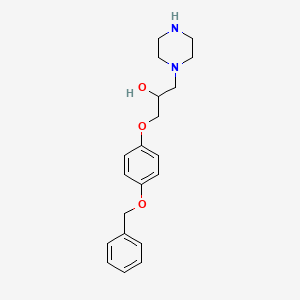
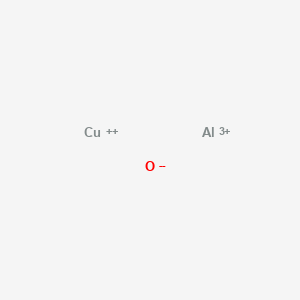
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)


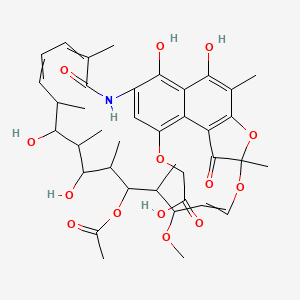
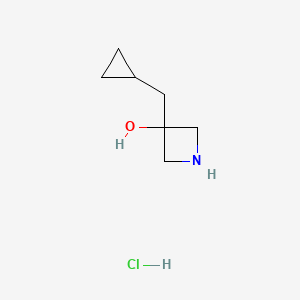
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
